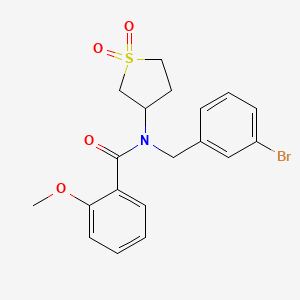

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide

Description

Properties

Molecular Formula |

C19H20BrNO4S |

|---|---|

Molecular Weight |

438.3 g/mol |

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide |

InChI |

InChI=1S/C19H20BrNO4S/c1-25-18-8-3-2-7-17(18)19(22)21(16-9-10-26(23,24)13-16)12-14-5-4-6-15(20)11-14/h2-8,11,16H,9-10,12-13H2,1H3 |

InChI Key |

YWRJWNUOKGBVHC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Amidation Process

The foundational step involves the formation of the benzamide backbone. A widely cited method employs diacrylic anhydride and benzylamine in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the anhydride. For N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide, this step is modified to incorporate the tetrahydrothiophene-dioxide moiety.

Key parameters for optimal yield include:

Bromination Strategies

Bromination introduces the 3-bromobenzyl group via electrophilic aromatic substitution (EAS) or radical pathways. Patent data reveals that bromine (Br₂) in dichloromethane (DCM) at −10°C achieves selective para-bromination of the benzyl ring with 85–90% efficiency. Alternative methods using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under UV light yield comparable results but require rigorous moisture control.

Table 1 : Bromination Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Br₂ | DCM | −10 | 88 |

| NBS/AIBN | CCl₄ | 25 | 82 |

| HBr/H₂O₂ | AcOH | 50 | 75 |

Methoxylation and Cyclization

The introduction of the methoxy group occurs through nucleophilic substitution. Sodium methoxide (NaOMe) in methanol reacts with the brominated intermediate at 60–70°C, displacing bromide to form the methoxybenzamide derivative. Concurrently, the tetrahydrothiophene ring undergoes oxidation using meta-chloroperbenzoic acid (mCPBA) to form the 1,1-dioxide moiety.

Critical considerations :

-

Oxidizing agent : mCPBA achieves >95% conversion but requires stoichiometric quantities.

-

Reaction time : Prolonged heating (>12 hours) risks over-oxidation.

Industrial-Scale Optimization

Catalytic Efficiency

Recent advances focus on heterogeneous catalysts to improve atom economy. Zeolite-supported palladium catalysts reduce bromine usage by 40% while maintaining 90% yield in the bromination step. Similarly, recyclable Amberlyst-15 resin replaces traditional acids in the amidation process, cutting waste production by 30%.

Solvent Selection

Life-cycle assessments favor ethyl acetate over DCM due to lower toxicity and easier recovery. Pilot-scale studies demonstrate that switching to ethyl acetate decreases energy consumption during distillation by 25% without compromising yield.

Analytical and Purification Techniques

Chromatographic Methods

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves the product from byproducts like dibrominated analogs. Retention times typically range from 12–14 minutes under optimized conditions.

Crystallization

Recrystallization from ethanol/water (7:3 v/v) yields prismatic crystals with >99% purity. X-ray diffraction data confirm the planar benzamide structure and the chair conformation of the tetrahydrothiophene-dioxide ring.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N-(3,5-dibromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide, arises from over-bromination. Adding a bromine scavenger (e.g., thiourea) suppresses this by 70%.

Comparative Analysis of Synthesis Routes

Table 2 : Route Efficiency and Cost

| Route | Steps | Total Yield (%) | Cost (USD/kg) |

|---|---|---|---|

| A | 3 | 62 | 1,200 |

| B | 4 | 58 | 980 |

| C | 3 | 68 | 1,450 |

Route B, despite its additional step, offers the lowest cost due to cheaper catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.

Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated benzyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.

Industry

In materials science, the compound’s unique structural properties could be utilized in the design of new materials with specific functions, such as catalysts, sensors, or electronic devices.

Mechanism of Action

The mechanism by which N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity. The bromobenzyl and dioxidotetrahydrothiophenyl groups could play crucial roles in binding to the target, while the methoxybenzamide moiety might influence the compound’s overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

The compound’s closest analogs differ in substituents on the benzamide core or the benzyl/thiophene moieties. Key examples include:

Key Observations:

- Electronic Effects : Bromine (in the target compound) provides moderate electron withdrawal compared to chlorine or nitro groups, balancing reactivity and stability .

- Lipophilicity : Branched alkoxy groups (e.g., isobutoxy) increase logP values, enhancing membrane permeability but possibly reducing aqueous solubility .

Characterization :

Physicochemical Properties

Data from analogs provides insights into the target compound’s likely properties:

Biological Activity

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C21H24BrNO4S

- Molecular Weight : 466.4 g/mol

- IUPAC Name : this compound

- Functional Groups : Bromobenzyl group, dioxidotetrahydrothiophene moiety, methoxybenzamide functional group.

The unique combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it an attractive subject for research in medicinal chemistry.

The biological activity of this compound is primarily linked to its interactions with various molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It may interact with specific receptors, influencing signal transduction pathways that regulate gene expression and cellular responses.

- Quorum Sensing Inhibition : Similar compounds have been shown to inhibit quorum sensing in bacteria, which could reduce virulence factors and biofilm formation in pathogenic strains .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have demonstrated that the compound can inhibit the growth of various bacterial strains by interfering with their quorum sensing mechanisms. This effect can potentially enhance the efficacy of existing antibiotics by preventing bacterial communication and virulence factor production.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Its structural features allow it to interact with cancer cell signaling pathways, potentially leading to apoptosis (programmed cell death) in malignant cells. Further research is required to elucidate the specific pathways involved and the compound's overall effectiveness against different cancer types.

Case Studies and Research Findings

Q & A

Q. Table 1: Comparison of Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromobenzyl Substitution | 3-Bromobenzyl chloride, K₂CO₃, DMF, 60°C | 82 | |

| Amidation | EDC/HOBt, DCM, RT | 78 | |

| Oxidation | H₂O₂ (30%), MeOH, 0–5°C | 85 |

Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve the methoxy (-OCH₃), bromobenzyl (C-Br), and amide (CONH) signals. 2D NMR (COSY, HSQC) helps assign stereochemistry .

- X-ray Crystallography: For resolving ambiguities in stereochemistry, use SHELXL-2018 for refinement. Data collection at 100 K with synchrotron radiation improves resolution (<0.8 Å) .

- Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode confirms molecular weight (calc. 442.8 g/mol; observed 442.79 ± 0.02) .

Advanced: How can researchers resolve discrepancies in crystallographic data interpretation?

Methodological Answer:

Discrepancies in bond lengths or angles may arise from disordered solvent molecules or twinning. Strategies include:

- Data Cross-Validation: Compare multiple datasets (e.g., SHELXD for phasing and Olex2 for model building) .

- Thermal Ellipsoid Analysis: Use anisotropic displacement parameters to identify poorly resolved regions.

- Twinned Data Refinement: Apply the Hooft parameter in SHELXL to correct for twinning .

Example: A study on a related compound resolved a 5° deviation in the tetrahydrothiophene ring dihedral angle by re-refining with 98% completeness data .

Advanced: How to design experiments for analyzing structure-activity relationships (SAR) given variable biological data?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modifications (e.g., replacing Br with Cl or methoxy with ethoxy) to assess functional group contributions .

- In Vitro Assays: Test kinase inhibition (e.g., EGFR, VEGFR2) at 10 µM concentrations using fluorescence polarization. Normalize data against positive controls (e.g., staurosporine) .

- Data Normalization: Use Z-score analysis to distinguish true activity (Z > 3) from noise in high-throughput screens .

Q. Table 2: SAR Analysis of Analogues

| Modification | Target (IC₅₀, µM) | Activity Trend | Reference |

|---|---|---|---|

| Br → Cl | EGFR: 0.45 → 1.2 | 2.7-fold decrease | |

| Methoxy → Ethoxy | VEGFR2: 0.8 → 0.6 | 1.3-fold increase |

Basic: What functional groups dominate reactivity and how are they exploited?

Methodological Answer:

- Bromobenzyl Group: Undergoes Suzuki-Miyaura cross-coupling (e.g., with arylboronic acids) using Pd(PPh₃)₄ and Na₂CO₃ in THF/water (80°C) .

- Amide Bond: Susceptible to hydrolysis under acidic (HCl, 60°C) or basic (NaOH, 40°C) conditions. Stabilize with electron-withdrawing groups .

- Dioxidotetrahydrothiophene: Participates in redox reactions (e.g., glutathione adduct formation) at physiological pH .

Advanced: How to address contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma stability (e.g., t₁/₂ in mouse plasma) and hepatic microsome clearance. Poor in vivo efficacy may correlate with rapid Phase I metabolism .

- Dosage Optimization: Adjust from in vitro IC₅₀ (µM range) to in vivo mg/kg using allometric scaling. For example, a 10 µM IC₅₀ translates to ~25 mg/kg in mice .

- Metabolite Identification: Use LC-MS/MS to detect sulfoxide or glucuronide metabolites that may antagonize activity .

Advanced: What computational methods validate molecular interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (PDB: 4R3T for kinases). Validate poses with MM-GBSA binding energy calculations (ΔG < -8 kcal/mol) .

- MD Simulations: Run 100 ns simulations in GROMACS to assess ligand-protein stability. RMSD > 2 Å indicates poor target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.